molecular formula C17H20N4O3 B14170084 Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- CAS No. 3601-81-8

Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)-

Cat. No.: B14170084
CAS No.: 3601-81-8
M. Wt: 328.4 g/mol
InChI Key: MXCVAUYTZGBTJV-UHFFFAOYSA-N
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Description

Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperonyl-piperazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- typically involves the reaction of 4-methoxypyrimidine with 4-piperonyl-1-piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-methoxy-2-(4-methyl-1-piperazinyl)-
  • Pyrimidine, 4-methoxy-2-(4-phenyl-1-piperazinyl)-
  • Pyrimidine, 4-methoxy-2-(4-benzyl-1-piperazinyl)-

Uniqueness

Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- is unique due to the presence of the piperonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents at the piperazine moiety, leading to variations in their reactivity and biological activity.

Properties

CAS No.

3601-81-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C17H20N4O3/c1-22-16-4-5-18-17(19-16)21-8-6-20(7-9-21)11-13-2-3-14-15(10-13)24-12-23-14/h2-5,10H,6-9,11-12H2,1H3

InChI Key

MXCVAUYTZGBTJV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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